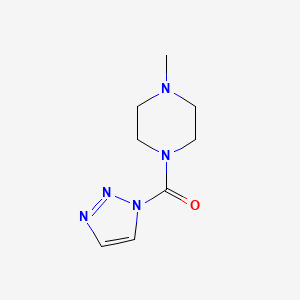
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methanone group attached to a 4-methyl-1-piperazinyl and a 1H-1,2,3-triazol-1-yl group. It is of interest in various fields due to its potential biological and chemical properties.
准备方法
The synthesis of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperazine Group: The 4-methyl-1-piperazinyl group can be introduced through nucleophilic substitution reactions.
Formation of the Methanone Group: The methanone group can be introduced through various acylation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The piperazine group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: A simpler triazole compound without the piperazine and methanone groups.
4-Methyl-1-piperazinyl derivatives: Compounds containing the piperazine group but lacking the triazole ring.
Methanone derivatives: Compounds with the methanone group but different substituents.
The uniqueness of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- lies in its combination of these functional groups, which may confer unique biological and chemical properties.
属性
分子式 |
C8H13N5O |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
(4-methylpiperazin-1-yl)-(triazol-1-yl)methanone |
InChI |
InChI=1S/C8H13N5O/c1-11-4-6-12(7-5-11)8(14)13-3-2-9-10-13/h2-3H,4-7H2,1H3 |
InChI 键 |
IVITUMRKXWPRPJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)N2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


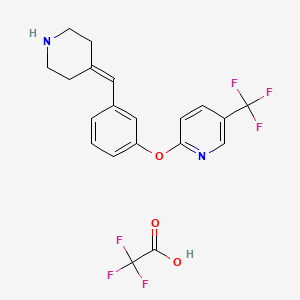

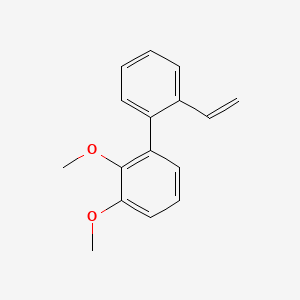
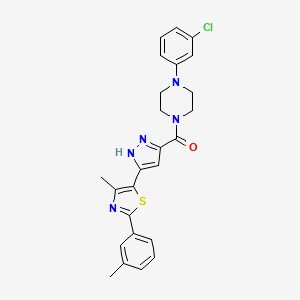


![1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111723.png)
![Tribicyclo[2.2.1]hept-2-ylmethanol](/img/structure/B14111729.png)
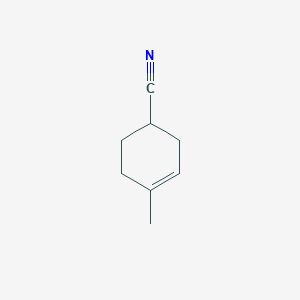
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111734.png)

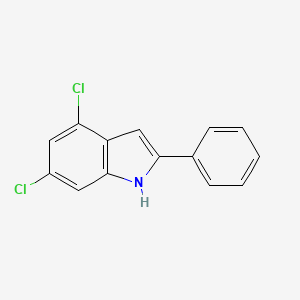
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B14111746.png)
